p-Terphenyl

Catalog No.
S603466
CAS No.
92-94-4
M.F
C18H14
C6H5C6H4C6H5
M. Wt
230.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Terphenyl

CAS Number

92-94-4

Product Name

p-Terphenyl

IUPAC Name

1,4-diphenylbenzene

Molecular Formula

C18H14
C6H5C6H4C6H5

Molecular Weight

230.3 g/mol

InChI

InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H

InChI Key

XJKSTNDFUHDPQJ-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NIOSH, 2024)
SOL IN BENZENE & ETHANOL (ORDER OF SOLUBILITY IN THESE SUBSTANCES DECR FROM ORTHO TO PARA FORM)
Sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents.
Water solubility = 1.79X10-2 mg/l at 25 °C
Insoluble

Synonyms

1,1’:4’,1’’-Terphenyl; 4-Phenyl-1,1’-biphenyl; 1,4-Diphenylbenzene; 4-Phenylbiphenyl; NSC 6810; PT; PTP; Santowax P; T 3203; TP; TP (scintillator); p-Diphenylbenzene; p-Phenylene Trimer; p-Triphenyl;

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3

The exact mass of the compound p-Terphenyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)7.82e-08 msol in benzene & ethanol (order of solubility in these substances decr from ortho to para form)sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents.water solubility = 1.79x10-2 mg/l at 25 °cinsoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6810. It belongs to the ontological category of para-terphenyl in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Terphenyl (1,4-diphenylbenzene) is a highly crystalline, linear aromatic hydrocarbon distinguished by its exceptional thermal stability, rigid coplanar geometry, and near-unity photoluminescence quantum yield in solution [1]. Unlike flexible or asymmetric aromatics, its extended para-conjugated backbone facilitates efficient crystal lattice packing, resulting in a high melting point of 212–213 °C [1]. In procurement and material selection, p-terphenyl is prioritized as a premium primary fluor in liquid and plastic scintillators, a highly efficient active medium for tunable UV dye lasers, and an essential rigid building block for synthesizing advanced covalent organic frameworks (COFs) and liquid crystal intermediates.

Substituting p-terphenyl with its structural isomers—ortho-terphenyl or meta-terphenyl—results in catastrophic failure in applications requiring thermal resilience or structural linearity [1]. The bent and asymmetric geometries of o- and m-terphenyl prevent efficient lattice packing, plummeting their melting points to 58 °C and 87 °C, respectively, rendering them useless as rigid linkers or high-temperature solids [1]. Furthermore, substituting p-terphenyl with common alternative scintillators like anthracene in polymer-dispersed detectors leads to severe performance degradation; anthracene's quantum yield drops precipitously when milled into powders due to defect-induced quenching, whereas p-terphenyl maintains its high emission efficiency even under mechanical stress [2].

Thermal Stability and Lattice Rigidity vs. Structural Isomers

The linear para-linkage of p-terphenyl allows for highly ordered crystal lattice formation, resulting in superior thermodynamic stability compared to its isomers [1]. p-Terphenyl exhibits a melting point of 212–213 °C and a heat of fusion of 35.3 kJ/mol, whereas o-terphenyl melts at 58–59 °C (17.2 kJ/mol) and m-terphenyl at 86–87 °C (31.0 kJ/mol)[1].

Evidence DimensionMelting Point and Heat of Fusion
Target Compound Datap-Terphenyl: 212–213 °C; 35.3 kJ/mol
Comparator Or Baselineo-Terphenyl: 58–59 °C; 17.2 kJ/mol
Quantified Difference>150 °C higher melting point and >100% higher heat of fusion than the ortho-isomer.
ConditionsStandard atmospheric pressure, solid phase thermodynamic measurements.

Essential for buyers sourcing rigid structural backbones for MOFs/COFs or stable solid-state materials that must withstand elevated processing temperatures.

Scintillation Efficiency Under Mechanical Processing vs. Anthracene

For large-area polymer-dispersed scintillators, the active fluor must be milled into a fine powder without losing emission efficiency. When high-purity single crystals are levigated to powder, the fluorescence quantum yield (Φf) of anthracene drops severely from 0.64 to 0.27 due to structural defect quenching [1]. In stark contrast, p-terphenyl's Φf actually increases from 0.67 to 0.80, as milling suppresses reabsorption without introducing non-radiative defect pathways [1].

Evidence DimensionFluorescence Quantum Yield (Φf) of milled powder
Target Compound Datap-Terphenyl: Φf = 0.80
Comparator Or BaselineAnthracene: Φf = 0.27
Quantified Differencep-Terphenyl exhibits a 2.96x higher quantum yield than anthracene in powder form.
ConditionsPowder samples prepared by mechanical milling (levigation) evaluated at room temperature.

Makes p-terphenyl the mandatory choice for manufacturing large-area, polymer-dispersed composite scintillators where mechanical processing of the fluor is required.

High-Temperature Scintillation Stability vs. Stilbene

In industrial and field radiation detection, scintillators must maintain stable light yields at elevated temperatures. p-Terphenyl crystals maintain a relatively stable light yield up to approximately 380 K [1]. In comparison, stilbene crystals suffer from sublimation and a rapid loss of transparency at temperatures above 350 K, leading to a sharp decrease in scintillation light yield [1].

Evidence DimensionHigh-temperature limit for stable scintillation light yield
Target Compound Datap-Terphenyl: Stable up to ~380 K
Comparator Or BaselineStilbene: Sublimes and degrades > 350 K
Quantified Difference30 K higher operational thermal stability window before signal degradation.
ConditionsSingle crystals irradiated by a Cs radionuclide source under variable temperature conditions.

Critical for the procurement of radiation detectors deployed in harsh, high-temperature environments such as well-logging or industrial monitoring.

Absolute Photoluminescence Efficiency in Solution vs. Standard Fluors

As an active medium for UV dye lasers and liquid scintillators, p-terphenyl provides exceptional energy conversion efficiency. In a non-polar solvent like cyclohexane, p-terphenyl achieves an absolute photoluminescence quantum yield of 0.93 to 0.95 [1]. This significantly outperforms many standard aromatic hydrocarbon benchmarks, such as anthracene, which typically serves as a reference standard with a quantum yield of ~0.80 [1].

Evidence DimensionAbsolute Fluorescence Quantum Yield (Φf) in solution
Target Compound Datap-Terphenyl: Φf = 0.93 - 0.95
Comparator Or BaselineAnthracene baseline reference: Φf = ~0.80
Quantified Difference13-15% higher absolute quantum efficiency in solution.
ConditionsDissolved in cyclohexane, excitation at 290 nm, room temperature.

Ensures maximum light output and lower lasing thresholds when formulating high-efficiency liquid scintillators and tunable UV laser dyes.

Polymer-Dispersed Large-Area Scintillators

Due to its unique ability to increase its fluorescence quantum yield to 0.80 upon levigation (unlike anthracene, which severely degrades), p-terphenyl is the optimal primary fluor for manufacturing large-area, powder-based composite scintillators used in alpha and beta radiation monitoring [1].

High-Temperature Radiation Detectors

Because its scintillation light yield remains stable up to 380 K without the sublimation issues seen in stilbene, p-terphenyl is the preferred crystalline material for radiation detectors deployed in high-temperature industrial environments such as deep-well logging[2].

Rigid Linker Precursors for COFs and MOFs

Leveraging its rigid, coplanar geometry and exceptional thermal stability (melting point 212–213 °C), p-terphenyl serves as a non-interchangeable structural backbone for synthesizing highly porous, thermally robust covalent organic frameworks (COFs) where ortho- or meta-isomers would fail to provide the necessary linearity.

Tunable UV Laser Dyes and Liquid Scintillation Cocktails

With a near-unity photoluminescence quantum yield (0.93) in non-polar solvents [3], p-terphenyl is the active medium of choice for high-efficiency, excimer-pumped UV dye lasers and premium liquid scintillation counting formulations.

Physical Description

P-terphenyl appears as white or light-yellow needles or leaves. mp: 212-213 °C, bp 376 °C. Density: 1.23 g/cm3. Insoluble in water. Soluble in hot benzene. Very soluble in hot ethyl alcohol. Usually shipped as a solid mixture with its isomers o-terphenyl and m-terphenyl that is used as a heat-transfer fluid.
White or light-yellow solid; [NIOSH]
White or light-yellow solid.

Color/Form

COLORLESS OR LIGHT-YELLOW SOLID
White or light-yellow solid.

XLogP3

5.6

Exact Mass

230.109550447 Da

Monoisotopic Mass

230.109550447 Da

Boiling Point

761 °F at 760 mmHg (NIOSH, 2024)
376 °C
761 °F

Flash Point

405 °F (NIOSH, 2024)
405 °F

Heavy Atom Count

18

Density

1.23 (NIOSH, 2024) - Denser than water; will sink
1.234 AT 0 °C
1.23

LogP

6.03 (LogP)

Melting Point

415 °F (NIOSH, 2024)
210.1 °C
Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/
415 °F

UNII

GWP218ZY6F

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 53 companies with hazard statement code(s):;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (85.71%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Very low (NIOSH, 2024)
0.00000034 [mmHg]
Very low

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

92-94-4

Absorption Distribution and Excretion

...POORLY ABSORBED & LARGELY EXCRETED UNCHANGED IN FECES.

Metabolism Metabolites

Depending on the extent to which these compounds are absorbed, the various terphenyls were metabolized to glucuronic acid conjugates and phenol and excreted in the urine of treated rabbits. Following a single 1 gram oral dose of o-, m-, or p-terphenyl, 60% of the o-, 38% of the m-, and a trace of p-terphenyl were detected as their respective glucuronides in the urine. Zero, 15%, and 30% of the o-, m-, and p-terphenyls, respectively, were isolated unchanged in feces.

Wikipedia

P-terphenyl

Methods of Manufacturing

FROM PARA-DIBROMOBENZENE OR BROMOBENZENE & SODIUM. METHOD OF PURIFICATION: ZONE-MELTING.
Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products. The o-derivative is readily separated from the terphenyl isomer mixture by distillation; m- and p-terphenyl distill together and the pure isomers can be obtained by zone refining.

General Manufacturing Information

1,1':4',1''-Terphenyl: ACTIVE

Analytic Laboratory Methods

DETECTED IN AIR BY GAS CHROMATOGRAPHY; PROCEDURE: FILTER COLLECTION, CARBON DISULFIDE EXTRACTION. RANGE: 4.5 TO 20 MG/CU M. /TERPHENYLS/
DETECTED IN AIR BY SPECTROPHOTOMETRY AT 288 NM; PROCEDURE: COLLECTION ON MEMBRANE FILTER, EXTRACTION, GAS CHROMATOGRAPHY SEPARATION. RANGE: 2 TO 1000 UG/CU M OF EACH CMPD IN 0.5 CU M SAMPLE OF AIR. /POLYNUCLEAR AROMATIC COMPOUNDS IN AIR/
SAMPLES OF OTTAWA DRINKING WATER, COLLECTED IN JANUARY & FEBRUARY 1978 WERE ANALYZED BY GAS CHROMATOGRAPHY/MASS SPECTROPHOTOMETRY (GS/MS) FOR 50 POLYCYCLIC AROMATIC HYDROCARBONS (PAH) & 5 OXYGENATED POLYCYCLIC AROMATIC HYDROCARBONS. P-TERPHENYL WAS IDENTIFIED.
p-Terphenyl was measured in fly ash using a gradient, normal-phase HPLC separation followed by capillary GC/MS.

Dates

Last modified: 08-15-2023
Sun et al. An efficient organocatalytic method for constructing biaryls through aromatic C-H activation. Nature Chemistry, doi: 10.1038/nchem.862, published online 3 October 2010 http://www.nature.com/nchem
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

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